molecular formula C20H17NO5 B182221 [(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate CAS No. 170983-98-9

[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate

Cat. No.: B182221
CAS No.: 170983-98-9
M. Wt: 351.4 g/mol
InChI Key: SNYLJLLCAXQRJF-FGTMMUONSA-N
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Description

Table 1: Key structural parameters from X-ray analysis

Parameter Value
C2–O1 bond length 1.423 Å
C3–O2 (benzoyloxy) 1.372 Å
C5–C≡N bond length 1.458 Å
Dihedral angle (C2–C3–O2) 178.5°

Vibrational circular dichroism (VCD) spectroscopy provided complementary evidence for the absolute configuration by correlating experimental spectra with density functional theory (DFT)-calculated models. The strong Cotton effect at 1,740 cm⁻¹ corresponded to the ester carbonyl stretching mode, consistent with the (R) configuration at C2.

Properties

IUPAC Name

[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c21-12-16-11-17(26-20(23)15-9-5-2-6-10-15)18(25-16)13-24-19(22)14-7-3-1-4-8-14/h1-10,16-18H,11,13H2/t16-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYLJLLCAXQRJF-FGTMMUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H]([C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Nucleophilic Substitution and Hydrolysis to 3-Aldehyde Methyl Benzoate

The first step involves converting 3-chloromethyl methyl benzoate to 3-aldehyde methyl benzoate through a nucleophilic substitution reaction. This process utilizes an N-containing compound (e.g., sodium azide or potassium cyanide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a weakly alkaline aqueous solution. The reaction proceeds at 100–110°C for 1–18 hours, forming a Sievert salt intermediate. Subsequent hydrolysis in heated acidic conditions (e.g., 98% sulfuric acid) liberates the aldehyde functionality.

Key Reaction Conditions:

  • Temperature: 100–110°C

  • Catalyst: Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Solvent: 1,2-Dichloroethane (ethylene dichloride)

  • Yield: >80% after purification via solvent extraction and vacuum distillation.

The hydrolysis step is critical for avoiding side reactions, such as over-oxidation or polymerization. The use of 1,2-dichloroethane as a water-immiscible solvent facilitates efficient phase separation, while neutralization with sodium carbonate ensures product stability.

Step 2: Dehydration to 3-Cyano Methyl Benzoate

The aldehyde intermediate undergoes dehydration with hydroxylamine hydrochloride in industrial-grade formic acid under reflux conditions (110°C for 1–18 hours). A solid ion-exchange device removes water generated during the reaction, shifting the equilibrium toward the desired nitrile product. Post-reaction workup includes solvent extraction with 1,2-dichloroethane, neutralization, and vacuum distillation to isolate the product.

Optimization Parameters:

  • Reagent Ratio: 1.06–1.5 equivalents of hydroxylamine hydrochloride per aldehyde

  • Acid Catalyst: Formic acid (industrial grade, 85–98% purity)

  • Purity: ≥98% after crystallization.

This step highlights the importance of moisture control, as residual water promotes reversible imine formation, reducing yield. The patent reports a total yield exceeding 80% for the two-step sequence, with scalability demonstrated at the kilogram scale.

SolventBoiling Point (°C)Polarity (ET₃₀)Suitability for Extraction
1,2-Dichloroethane83.50.369High (immiscible with H₂O)
Ethyl Acetate77.10.228Moderate
Toluene110.60.099Low

Data adapted from patented procedures and solvent polarity indices.

Challenges and Limitations

Despite its efficiency, the method faces challenges:

  • Stereochemical Drift: Prolonged reflux periods risk racemization at the C3 and C5 positions.

  • Cyanide Handling: The use of cyanide-containing reagents necessitates stringent safety protocols.

  • Formic Acid Corrosivity: Reactor materials must resist acidic degradation at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding or hydrophobic interactions with proteins, potentially inhibiting their function. The cyano group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting substituent variations and their impacts:

Compound Name (CAS) Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target compound (226232-74-2) 3-benzoyloxy, 5-cyano, methyl benzoate C₂₀H₁₷NO₅ 351.35 Intermediate in stereoselective synthesis
(729596-46-7) 4-hydroxy, 4-methyl, 5-oxo C₂₀H₁₈O₇ 370.40 Lab chemical; polar due to –OH and ketone
(2173637-26-6) 4-fluoro, 4-methyl, 4-benzamido-pyrimidinone C₃₁H₂₆FN₃O₇ 571.55 Anticancer research (taxol-like applications)
(228399-06-2) 3-trifluoromethylsulfonyl, 1,3-dioxolane C₂₃H₂₁F₃O₁₀S 546.47 High electron-withdrawing groups for stability
(87907-36-6) Benzyloxy, methoxy, carbamate C₂₉H₃₁NO₈ 521.56 Carbohydrate mimic for glycosylation studies

Stereochemical Considerations

  • The (2R,3S,5R) configuration of the target compound is critical for mimicking natural substrates. For example, analogs with mismatched stereochemistry (e.g., (2S,3R) in ) show reduced efficacy in taxol side-chain coupling .
  • Crystallographic tools like SHELXL () and OLEX2 () are essential for resolving such stereochemical details during synthesis.

Biological Activity

[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate is a complex organic compound with significant potential in various fields of research, particularly in medicinal chemistry. This article examines its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H17NO5
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 170983-98-9

The compound features a benzoyloxy group and a cyano group attached to an oxolane ring, which contributes to its unique chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by forming hydrogen bonds or hydrophobic interactions through the benzoyloxy group.
  • Reactivity Modulation : The presence of the cyano group can enhance the compound's reactivity and binding affinity to target proteins, potentially influencing cellular pathways.

Biological Activity

Research has highlighted several biological activities associated with this compound:

1. Anticancer Activity

Studies indicate that this compound exhibits potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

2. Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.

3. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains in vitro, indicating its potential as a lead compound for developing new antimicrobial agents.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntimicrobialActivity against gram-positive bacteria

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study on Anticancer Effects :
    • A study conducted on breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 20 µM) and increased apoptosis markers such as caspase activation.
  • Anti-inflammatory Study :
    • In a mouse model of acute inflammation, administration of this compound led to a marked decrease in paw edema and reduced levels of inflammatory mediators like TNF-alpha and IL-6.

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